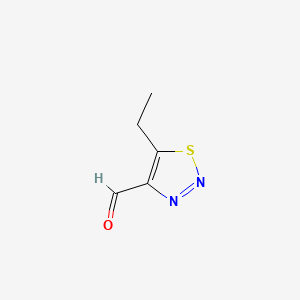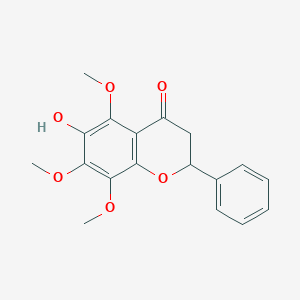
Isopedicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopedicin is a bioactive component that has anti-inflammatory functions. It inhibits the production of superoxide anion (O2 U?) in human neutrophils by elevating cellular cAMP and activating PKA through its inhibition of cAMP-specific PDE .
Molecular Structure Analysis
Isopedicin has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol . The exact structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
Isopedicin is a powder with a molecular weight of 330.3 g/mol . More detailed physical and chemical properties can be obtained from resources like the Material Safety Data Sheet .
Aplicaciones Científicas De Investigación
Food Preservation
Pediocins, including Isopedicin, have been studied for their potential as food preservatives . They exhibit important technological properties, such as thermostability and retaining activity at a wide pH range, which along with their bactericidal action against Gram-positive food spoilage and pathogenic bacteria, make them an important class of biopreservatives .
Medical Applications
Class IIa bacteriocins, which include Isopedicin, have potential applications in medical sciences . They act on the cytoplasmic membrane of Gram-positive cells, dissipating the transmembrane electrical potential by forming pores . This makes them promising candidates for developing new antimicrobial therapies.
Antibacterial Action
Pediocins have a broad spectrum of antibacterial activity . They are effective in very low concentrations, often picomolar to nanomolar concentrations . This makes them useful in various applications where controlling bacterial growth is important.
Genetic Engineering
Advances in genetic engineering have opened up new possibilities for improving the features of pediocins . By manipulating the genes responsible for their production, scientists can potentially enhance their antimicrobial properties or adapt them for specific applications.
Research on Antimicrobial Peptides
Pediocins are a valuable tool in research on antimicrobial peptides . Studying their structure and mode of action can provide insights into how these types of peptides function, which can inform the development of new antimicrobial agents.
Study of Bacterial Ecosystems
Bacteriocins like Isopedicin play a role in bacterial ecosystems . Studying their production and effects can provide insights into bacterial interactions and competition, which is a key aspect of microbial ecology.
Mecanismo De Acción
Target of Action
Isopedicin primarily targets Phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cells .
Mode of Action
Isopedicin interacts with its target, PDE, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP in cells . The elevated cAMP levels then enhance the activity of Protein Kinase A (PKA), a key enzyme involved in multiple cellular processes .
Biochemical Pathways
The inhibition of PDE by Isopedicin affects the cAMP-PKA pathway . Under normal conditions, PDE breaks down cAMP, thus regulating its levels within the cell . When isopedicin inhibits pde, camp levels rise, leading to the activation of pka . PKA then phosphorylates various proteins, altering their activity and ultimately affecting numerous cellular processes .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are crucial for understanding its bioavailability and therapeutic potential
Result of Action
The primary result of Isopedicin’s action is the potent and concentration-dependent inhibition of superoxide anion (O2 U?) production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated cells . This suggests that Isopedicin may have significant anti-inflammatory effects, as the superoxide anion is a reactive oxygen species that contributes to inflammation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYPJWNGKLMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary biological activity of Isopedicin?
A1: Isopedicin is a bioactive component found in the Chinese medicinal herb Fissistigma oldhamii. Research suggests that it acts as a potent inhibitor of superoxide anion production in activated human neutrophils. [] This suggests a potential role for Isopedicin in modulating inflammatory responses.
Q2: Are there any other known biological activities of Isopedicin or related compounds?
A2: While the provided abstracts don't offer specific details about Isopedicin's structure or related compounds, one abstract mentions the "nuclear oxidation in flavones and related compounds." [] This suggests that Isopedicin might belong to the flavone class of compounds or possess structural similarities. Flavones are known for their antioxidant and anti-inflammatory properties. Further investigation is needed to confirm if Isopedicin shares these activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

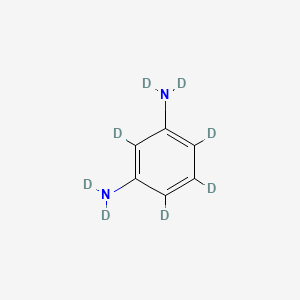

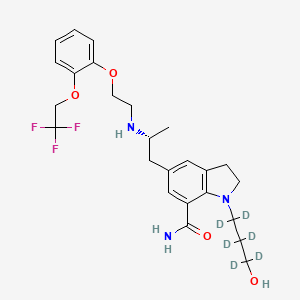
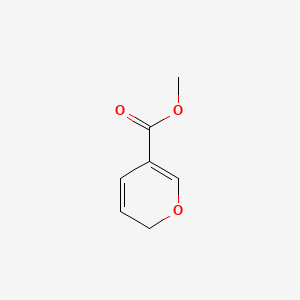
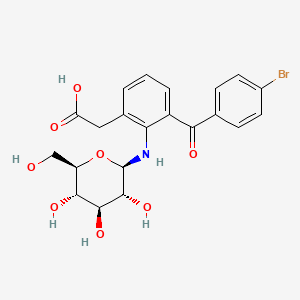
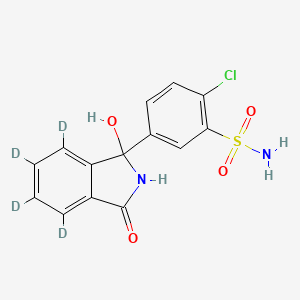
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)

